6-Ethoxy-2-mercaptobenzothiazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059512 | |
| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-53-6 | |
| Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxy-2-mercaptobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Ethoxy-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-Ethoxy-2-mercaptobenzothiazole, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and presents a comprehensive summary of its synthesis and biological activities, with a particular focus on its role as an α-glucosidase inhibitor. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside quantitative data from relevant studies. Furthermore, this guide includes visualizations of the synthetic pathway and the mechanism of α-glucosidase inhibition to facilitate a deeper understanding of its chemical and biological properties.
Chemical Identity
IUPAC Name: 6-ethoxy-3H-1,3-benzothiazole-2-thione[1]
CAS Number: 120-53-6[1]
Synonyms: 6-Ethoxy-2-benzothiazolethiol, 6-Ethoxy-1,3-benzothiazole-2-thiol, 2-Mercapto-6-ethoxybenzothiazole[1]
Molecular Formula: C₉H₉NOS₂
Molecular Weight: 211.30 g/mol
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 198-200 °C | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water |
Synthesis
A general procedure for the synthesis of 2-mercaptobenzothiazole derivatives involves reacting the appropriately substituted aniline with carbon disulfide and sulfur under elevated temperature and pressure.[4][5]
Experimental Protocol for the Synthesis of this compound Derivatives (General Procedure): [1]
-
To a solution of this compound in a suitable solvent (e.g., DMF), an equimolar amount of a base (e.g., potassium carbonate) is added.
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the corresponding thiolate salt.
-
An equimolar amount of the desired electrophile (e.g., a substituted phenacyl bromide or benzyl bromide) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired derivative.
Diagram of Synthetic Pathway:
Caption: General synthetic scheme for this compound and its derivatives.
Biological Activity and Applications
This compound and its derivatives have demonstrated promising biological activities, most notably as inhibitors of α-glucosidase.[1] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.
α-Glucosidase Inhibition
A study evaluating a series of this compound derivatives reported potent α-glucosidase inhibitory activity.[1] Several of the synthesized compounds exhibited significantly lower IC₅₀ values compared to the standard drug, acarbose, indicating their potential as effective antidiabetic agents.
Quantitative Data: α-Glucosidase Inhibitory Activity of this compound Derivatives [1]
| Compound | IC₅₀ (µM) |
| Derivative 1 | 60.1 ± 3.6 |
| Derivative 2 | 77.0 ± 4.4 |
| Acarbose (Standard) | 750.0 ± 10.5 |
Experimental Protocol for In Vitro α-Glucosidase Inhibition Assay: [6][7][8]
-
An assay solution is prepared containing α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).
-
Various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution at 37°C for a specified period (e.g., 15 minutes).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes).
-
The reaction is terminated by the addition of a sodium carbonate solution.
-
The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.
Diagram of α-Glucosidase Inhibition Workflow:
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Signaling Pathways
Currently, there is limited information available in the scientific literature specifically detailing the involvement of this compound in cellular signaling pathways. However, the broader class of benzothiazole derivatives has been implicated in various biological processes, including the modulation of pathways related to cancer and inflammation.[9] Further research is warranted to elucidate the specific signaling cascades that may be influenced by this compound, particularly in the context of its α-glucosidase inhibitory activity and potential downstream metabolic effects.
Conclusion
This compound is a versatile scaffold for the development of potent α-glucosidase inhibitors. The synthetic methodologies are accessible, and the biological evaluation has demonstrated significant potential for this class of compounds in the management of type 2 diabetes. Future research should focus on elucidating the detailed mechanism of action, exploring its effects on relevant signaling pathways, and conducting further in vivo studies to validate its therapeutic efficacy and safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 6. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 6-Ethoxy-2-mercaptobenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile heterocyclic compound. It is utilized as a reagent in the synthesis of pharmacologically active molecules, including N-terminal kinase inhibitors, and serves as a matrix in matrix-assisted laser desorption mass spectrometry (MALDI-MS) for the mass determination of biomolecules[1][2][3][4]. This document details its key physical and chemical characteristics, outlines the experimental protocols for their determination, and presents relevant spectral data.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS Number: 120-53-6) are summarized below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NOS₂ | [1][2][5][6] |
| Molecular Weight | 211.30 g/mol | [2][6][7] |
| Appearance | Pale cream to pale brown or white to off-white crystalline powder/solid. | [5][8][9] |
| Melting Point | 196.0 - 202.0 °C; commonly cited as 198-200 °C. | [1][2][3][5][8][9] |
| Boiling Point | 358.5 ± 44.0 °C (Predicted) | [3][8][9] |
| Solubility | Insoluble in water. | [1][3][8][9] |
| pKa | 9.52 ± 0.20 (Predicted) | [3][8][9] |
| IUPAC Name | 6-ethoxy-1,3-benzothiazole-2-thiol | [1] |
Synthesis Pathway
This compound can be synthesized via the reaction of 4-ethoxyaniline with carbon disulfide and sulfur. This reaction is a common method for creating the 2-mercaptobenzothiazole scaffold.
References
- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
- 2. This compound 99 120-53-6 [sigmaaldrich.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 120-53-6 [chemicalbook.com]
- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 120-53-6 [m.chemicalbook.com]
- 9. 120-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
6-Ethoxy-2-mercaptobenzothiazole molecular structure and formula
This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 6-Ethoxy-2-mercaptobenzothiazole, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Formula
This compound is an organosulfur compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a mercapto group at the 2-position.[1] The molecule exists in a tautomeric equilibrium between the thiol form and the thione form, with the thione form being more stable.[2]
The chemical formula for this compound is C₉H₉NOS₂ .[3][4][5]
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular structure of this compound (Thione form).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 120-53-6 | [3][4] |
| Molecular Formula | C₉H₉NOS₂ | [3][4][5] |
| Molecular Weight | 211.30 g/mol | [3][6] |
| Appearance | Pale cream to pale brown crystals or powder | [5] |
| Melting Point | 196-202 °C | [5] |
| Solubility | Insoluble in water | [4][7][8] |
| IUPAC Name | 6-ethoxy-3H-1,3-benzothiazole-2-thione | [4][6] |
| InChI Key | HOASVNMVYBSLSU-UHFFFAOYSA-N | [4][5] |
| SMILES | CCOc1ccc2nc(S)sc2c1 | [4] |
Experimental Protocols: Synthesis
The synthesis of 2-mercaptobenzothiazole derivatives typically involves the reaction of an appropriately substituted aniline with carbon disulfide and sulfur.[2][9] For this compound, the precursor would be 4-ethoxyaniline. The industrial synthesis is often carried out at high temperatures and pressures.[2][9]
A general laboratory-scale synthesis can be conceptualized through the following workflow.
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodological Considerations:
-
Reaction of an Aniline with Carbon Disulfide and Sulfur: This is a common industrial method.[2][9] It involves heating 4-ethoxyaniline with carbon disulfide and sulfur under pressure. The reaction typically requires high temperatures to proceed efficiently.[9]
-
Reaction of 2-Amino-5-ethoxyphenol with Carbon Disulfide: An alternative route involves the reaction of the corresponding o-aminothiophenol with carbon disulfide.[2] This method may be more suitable for laboratory-scale synthesis.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[10]
Applications and Research Interest
This compound and its parent compound have several industrial and research applications:
-
Vulcanization Accelerator: Mercaptobenzothiazoles are widely used in the rubber industry to accelerate the sulfur vulcanization process.[1][2]
-
Corrosion Inhibitor: This class of compounds has shown efficacy in preventing the corrosion of metals like copper and steel.[1]
-
Reagent in Organic Synthesis: It serves as a reagent in the preparation of other organic molecules, including those with potential pharmaceutical applications such as kinase inhibitors.[4][7][8]
-
Mass Spectrometry: It has been investigated as a potential matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of biomolecules.[7][8]
-
Biological Activity: Research has indicated that derivatives of 2-mercaptobenzothiazole possess antimicrobial and antifungal properties.[1][11]
References
- 1. Buy this compound | 120-53-6 [smolecule.com]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 120-53-6 [chemicalbook.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Ethoxy-2-mercaptobenzothiazole, a versatile heterocyclic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR (Proton NMR) Data:
¹³C NMR (Carbon-13 NMR) Data:
Similarly, a detailed peak list for the ¹³C NMR spectrum is not fully available in the public domain. However, the spectrum would be expected to show distinct signals for the nine carbon atoms in the molecule, including those of the ethoxy group, the aromatic ring, and the thione carbon.
Table 1: Expected ¹H and ¹³C NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~1.4 | Triplet | -CH₃ (Ethoxy) |
| ¹H | ~4.0 | Quartet | -O-CH₂- (Ethoxy) |
| ¹H | 7.0 - 7.8 | Multiplets | Aromatic Protons |
| ¹H | ~13.0 | Broad Singlet | -SH (Thiol) |
| ¹³C | ~15 | - | -CH₃ (Ethoxy) |
| ¹³C | ~64 | - | -O-CH₂- (Ethoxy) |
| ¹³C | 110 - 155 | - | Aromatic Carbons |
| ¹³C | ~185 | - | C=S (Thione) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of benzothiazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for its key structural features. Publicly available data indicates that IR spectra have been obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques.[1]
Table 2: Key FT-IR Peak Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretch (tautomeric form) |
| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic - ethoxy group) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1240 | Strong | C-O-C asymmetric stretch (ethoxy group) |
| ~1100 | Strong | C-O-C symmetric stretch (ethoxy group) |
| ~1050 | Medium | C=S stretch (thione) |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for correction.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. Data is available from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Table 3: Mass Spectrometry Data (LC-MS) [1]
| Ionization Mode | Precursor Ion (m/z) | Adduct | Major Fragment Ions (m/z) and Relative Intensity |
| Positive (ESI) | 212.0198 | [M+H]⁺ | 212.0199 (999), 183.9887 (478), 151.0087 (101), 150.0009 (18), 152.0165 (14) |
| Negative (ESI) | 210.0053 | [M-H]⁻ | 180.9661 (999), 210.0052 (187), 152.9712 (7) |
Experimental Protocol for LC-ESI-MS/MS
A general protocol for the analysis of benzothiazole derivatives by LC-ESI-MS/MS is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Liquid Chromatography (LC): Inject the sample into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to separate the analyte.
-
Mass Spectrometry (MS): The eluent from the LC is introduced into the electrospray ionization (ESI) source of a mass spectrometer. The analysis can be performed in both positive and negative ion modes. For tandem mass spectrometry (MS/MS), the precursor ion of interest is selected and fragmented in a collision cell to generate product ions, providing further structural information.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different analytical techniques.
References
6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Ethoxy-2-mercaptobenzothiazole, a heterocyclic compound of interest in various research and development fields. Due to a lack of extensive publicly available data for this specific derivative, this guide leverages information on the parent compound, 2-mercaptobenzothiazole (MBT), to provide estimations and guidance for experimental design. All quantitative data is presented in structured tables, and detailed experimental protocols for determining solubility and stability are provided, accompanied by workflow diagrams.
Physicochemical Properties
This compound is a derivative of 2-mercaptobenzothiazole with an ethoxy group at the 6-position. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9NOS2 | [1][2] |
| Molecular Weight | 211.30 g/mol | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 198-200 °C | |
| pKa (Predicted) | 9.52 ± 0.20 | [3][4] |
| Water Solubility | Insoluble | [3][5] |
Solubility Profile
Table of Solubility Data for 2-Mercaptobenzothiazole (MBT)
| Solvent | Solubility | Temperature (°C) |
| Water | 117 mg/L | 20 |
| Acetone | Soluble | Not Specified |
| Ethanol | Slightly Soluble | Not Specified |
| Diethyl Ether | Slightly Soluble | Not Specified |
| Benzene | Slightly Soluble | Not Specified |
| Glacial Acetic Acid | Slightly Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9][10][11][12]
1. Materials:
- This compound
- Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Analytical balance
2. Procedure:
- Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC analysis.
- Add an excess amount of this compound to a series of vials containing a known volume of the test solvents.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the vials to stand for a period to allow undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
- Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile and Degradation Pathway
Specific stability data for this compound is not widely reported. However, the stability of 2-mercaptobenzothiazole has been studied and can offer insights into the potential stability of its 6-ethoxy derivative. 2-Mercaptobenzothiazole is known to be susceptible to oxidation and can degrade under certain conditions.[6][13][14] The stability of this compound should be experimentally determined under various stress conditions, including different pH levels, temperatures, and light exposure.
Experimental Protocol: Stability Assessment (Stability-Indicating HPLC Method)
A stability-indicating HPLC method can be developed to separate the intact drug from its degradation products, allowing for the quantification of the drug's stability over time.[15][16][17][18]
1. Materials:
- This compound
- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for forced degradation studies
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
- C18 or other suitable HPLC column
- Mobile phase components (e.g., acetonitrile, methanol, water, buffers)
- Environmental chamber for controlled temperature and humidity
- Photostability chamber
2. Procedure:
- Forced Degradation Studies:
- Subject solutions of this compound to various stress conditions:
- Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time.
- Basic: 0.1 M NaOH at a specified temperature for a set time.
- Oxidative: 3% H2O2 at room temperature for a set time.
- Thermal: Heat a solid sample or solution at a high temperature (e.g., 80 °C).
- Photolytic: Expose a solution to UV and visible light in a photostability chamber.
- Method Development:
- Develop an HPLC method that can separate the parent compound from all major degradation products observed in the forced degradation studies. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
- Method Validation:
- Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
- Stability Study:
- Prepare solutions of this compound in the desired formulation or solvent.
- Store the samples under various conditions (e.g., different temperatures and humidity levels).
- At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.
- Quantify the amount of remaining this compound and any major degradation products.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Degradation Pathway
The degradation of 2-mercaptobenzothiazole can proceed through various pathways, including oxidation of the thiol group and modifications to the benzothiazole ring.[13][14][19] A potential degradation pathway for 2-mercaptobenzothiazole, which may be analogous for the 6-ethoxy derivative, is illustrated below. The primary degradation product is often the disulfide dimer. Further oxidation can lead to the formation of sulfonic acid derivatives.
Potential Degradation Pathway of 2-Mercaptobenzothiazole
Caption: A potential oxidative degradation pathway for 2-mercaptobenzothiazole.
Conclusion
This technical guide provides foundational information on the solubility and stability of this compound, primarily by leveraging data from its parent compound, 2-mercaptobenzothiazole. The provided experimental protocols and workflows offer a clear path for researchers to determine the specific properties of the 6-ethoxy derivative. It is imperative that experimental validation is conducted to obtain accurate and reliable data for any research or development application involving this compound.
References
- 1. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 120-53-6 [m.chemicalbook.com]
- 4. 120-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 120-53-6 [chemicalbook.com]
- 6. www2.mst.dk [www2.mst.dk]
- 7. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. ijsdr.org [ijsdr.org]
- 19. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
6-Ethoxy-2-mercaptobenzothiazole as an α-Glucosidase Inhibitor: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 6-ethoxy-2-mercaptobenzothiazole and its derivatives as potent inhibitors of α-glucosidase. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. This document consolidates findings from kinetic studies and molecular docking simulations to elucidate the inhibitory mechanism, presents quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key processes involved. The evidence points towards a competitive inhibition model, where these compounds interact with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.
Introduction to α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion.[1][2][3] It catalyzes the cleavage of glycosidic bonds in complex carbohydrates, breaking them down into simpler sugars like glucose, which are then absorbed into the bloodstream.[1][2][3] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).[1][2][4] This makes α-glucosidase inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes mellitus.[1][4][5]
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6] Recent research has focused on derivatives of this compound, which have demonstrated significant potential as α-glucosidase inhibitors, often exhibiting greater potency than the standard drug, acarbose.[7]
Mechanism of Action: Competitive Inhibition
Kinetic studies performed on potent derivatives of this compound have consistently indicated a competitive mode of inhibition against α-glucosidase.[7]
In competitive inhibition, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme. This allows it to bind to the active site of the enzyme, forming an enzyme-inhibitor complex. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the catalytic activity of the enzyme. The inhibitory effect can be overcome by increasing the concentration of the substrate.
The following diagram illustrates the principle of competitive inhibition:
Caption: Competitive inhibition of α-glucosidase by this compound derivatives.
Molecular Interactions: Insights from Docking Studies
Molecular docking simulations have been employed to visualize the binding interactions between this compound derivatives and the active site of the α-glucosidase enzyme.[7] These studies reveal a distinct binding pattern where the inhibitor molecule fits into the enzyme's active site, held in place by a network of non-covalent interactions.
Key interactions often observed include:
-
Hydrogen Bonding: Formation of hydrogen bonds between the inhibitor and amino acid residues in the active site.
-
Hydrophobic Interactions: Interactions between the non-polar regions of the inhibitor and hydrophobic amino acid residues.
-
Pi-Pi Stacking: Stacking interactions between the aromatic rings of the inhibitor and aromatic residues of the enzyme.
The following diagram depicts a generalized workflow for molecular docking studies:
Caption: A simplified workflow for molecular docking studies of α-glucosidase inhibitors.
Quantitative Inhibitory Activity
A series of this compound derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, have been determined for these compounds. The results are often compared to acarbose, a standard α-glucosidase inhibitor used in clinical practice.
Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives
| Compound | IC50 (μM)[7] |
| Acarbose (Standard) | 750.0 ± 10.5 |
| Derivative 18 | 60.1 ± 3.6 |
| Derivative 26 | 77.0 ± 4.4 |
Note: The data presented is for illustrative derivatives from a cited study. The IC50 values highlight the significantly greater potency of these derivatives compared to the standard, acarbose.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves two main schemes:[7]
-
Reaction with Phenacyl Bromides: this compound is treated with various substituted phenacyl bromides.[7]
-
Reaction with Benzyl Bromides: this compound is reacted with different benzyl bromide derivatives under basic conditions.[7]
The resulting compounds are then purified and their structures are confirmed using spectroscopic techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[7]
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized compounds against α-glucosidase (typically from Saccharomyces cerevisiae) is determined spectrophotometrically. A general protocol is as follows:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (inhibitor) for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the absence of the inhibitor (control). The IC50 value is then determined from a dose-response curve.
Kinetic Studies
To determine the mode of inhibition, enzyme kinetic studies are performed. The protocol is similar to the inhibition assay, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
The initial reaction velocities are measured at different substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.
-
The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).
The following diagram shows a representative experimental workflow for determining the mode of inhibition:
Caption: Workflow for kinetic analysis of α-glucosidase inhibition.
Conclusion
The available scientific evidence strongly supports that this compound and its derivatives function as α-glucosidase inhibitors through a competitive mechanism of action. By binding to the active site of the enzyme, these compounds effectively block the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The high potency observed in several derivatives, as indicated by their low IC50 values, underscores the potential of this chemical scaffold in the development of new and effective therapeutic agents for the management of type 2 diabetes mellitus. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic efficacy and safety of these promising compounds.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Potential Therapeutic Applications of 6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-2-mercaptobenzothiazole is a heterocyclic organic compound that has garnered significant interest as a versatile scaffold in medicinal chemistry. While much of the research has focused on the therapeutic potential of its derivatives, the core molecule serves as a crucial starting material for the synthesis of various biologically active agents. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound and its derivatives, with a focus on their α-glucosidase inhibitory, c-Jun N-terminal kinase (JNK) inhibitory, and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways to facilitate further research and development in this area.
Introduction
The benzothiazole ring system is a prominent structural motif in a wide array of pharmacologically active compounds. The substituent at the 6-position of the benzothiazole nucleus has been shown to significantly influence the biological activity of these molecules. The ethoxy group at this position in this compound provides a key point for chemical modification, leading to the generation of diverse libraries of derivatives with a range of therapeutic possibilities. This guide explores the existing literature to provide an in-depth look at the potential applications of this compound and its analogues.
Potential Therapeutic Targets and Applications
The primary therapeutic areas where this compound derivatives have shown promise include metabolic disorders, inflammatory conditions, and infectious diseases.
α-Glucosidase Inhibition for Type 2 Diabetes Mellitus
Derivatives of this compound have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia in patients with type 2 diabetes.
c-Jun N-terminal Kinase (JNK) Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[2] While this compound itself was found to be inactive, its core structure has been utilized in the synthesis of other benzothiazole derivatives that act as JNK inhibitors by targeting the JIP-JNK interaction site.[2]
Antimicrobial Activity
The 2-mercaptobenzothiazole scaffold is known to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] While specific data for the 6-ethoxy derivative is limited, the general class of compounds shows potential for the development of new anti-infective agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound derivatives. It is important to note that these values are for the derivatives and not the parent compound itself.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound ID | Modification on Core Structure | IC50 (µM) | Reference |
| Derivative 1 | Reaction with 4-chlorophenacyl bromide | 60.1 ± 3.6 | [1] |
| Derivative 2 | Reaction with 4-bromophenacyl bromide | 75.3 ± 2.1 | [1] |
| Derivative 3 | Reaction with 4-methylphenacyl bromide | 82.5 ± 4.2 | [1] |
| Acarbose (Standard) | - | 750.0 ± 10.5 | [1] |
Table 2: Antimicrobial Activity of 2-Mercaptobenzothiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 6-CF3 derivative | Staphylococcus aureus | 3.12 | [3] |
| 6-NO2 derivative | Staphylococcus aureus | 12.5 | [3] |
| 6-NO2 derivative | Escherichia coli | 25 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.
General Synthesis of this compound Derivatives
The synthesis of derivatives typically involves the reaction of this compound with various electrophiles under basic conditions.[1]
Scheme 1: General Synthesis of this compound Derivatives
Caption: General reaction scheme for derivatization.
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired electrophile (e.g., a substituted phenacyl bromide, 1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired derivative.
In Vitro α-Glucosidase Inhibition Assay
The following protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[5]
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for α-glucosidase inhibition assay.
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the buffer.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.
JNK Signaling Pathway
The JNK signaling pathway is a complex cascade that plays a critical role in cellular responses to stress. While the 6-ethoxy derivative of 2-mercaptobenzothiazole was found to be inactive as a JNK inhibitor, other benzothiazoles have been shown to target this pathway.[2] A generalized representation of the JNK signaling pathway is provided below.
Simplified JNK Signaling Pathway
Caption: Overview of the JNK signaling cascade.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as α-glucosidase inhibitors and have been explored in the context of JNK inhibition and antimicrobial applications. Further research is warranted to fully elucidate the therapeutic potential of the parent compound and to optimize the activity of its derivatives. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers in this field, facilitating the design and execution of future studies aimed at translating the potential of these compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Ethoxy-2-mercaptobenzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives of 6-ethoxy-2-mercaptobenzothiazole, a versatile scaffold in medicinal chemistry. The synthesized compounds have shown potential as α-glucosidase inhibitors, making them promising candidates for further investigation in the management of type 2 diabetes.
Synthetic Protocols
Two primary synthetic strategies are outlined for the derivatization of this compound: S-alkylation with substituted phenacyl bromides and S-alkylation with substituted benzyl bromides. Additionally, a multi-step protocol for the synthesis of 1,3,4-oxadiazole derivatives is provided.
General Protocol for the Synthesis of 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives (Scheme 1)
This procedure details the S-alkylation of this compound with various substituted phenacyl bromides.
Experimental Protocol:
A solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at room temperature. To this solution, potassium carbonate (K₂CO₃, 1.5 mmol) is added, and the mixture is stirred for 30 minutes. The respective substituted phenacyl bromide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 10-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired 2-(((aryl)carbonyl)methylthio)-6-ethoxybenzothiazole derivative.
General Protocol for the Synthesis of 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives (Scheme 2)
This protocol describes the S-alkylation of this compound using various substituted benzyl bromides.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate substituted benzyl bromide (1.1 mmol) is then added, and the reaction is stirred at room temperature for 8-10 hours. Reaction completion is monitored by TLC. After completion, the mixture is poured into ice-cold water (50 mL), and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from an ethanol/water mixture to yield the pure 2-(arylmethylthio)-6-ethoxybenzothiazole derivative.
Multi-step Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (Scheme 3)
This multi-step synthesis involves the initial S-alkylation of this compound with ethyl chloroacetate, followed by hydrazinolysis, cyclization with carbon disulfide, and a final S-alkylation or acylation step. A series of compounds with anti-inflammatory, antimicrobial, and antioxidant activity can be synthesized through this pathway.[1]
Step i: Synthesis of Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), anhydrous potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 15 minutes. Ethyl chloroacetate (1.1 mmol) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is poured into cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.
Step ii: Synthesis of 2-((6-Ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide
Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate (1.0 mmol) is dissolved in ethanol (15 mL), and hydrazine hydrate (99%, 2.0 mmol) is added. The mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding acetohydrazide.
Step iii: Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol
A mixture of 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide (1.0 mmol) and potassium hydroxide (1.2 mmol) in absolute ethanol (20 mL) is treated with carbon disulfide (1.5 mmol). The reaction mixture is heated under reflux for 12-14 hours until the evolution of hydrogen sulfide ceases. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 1,3,4-oxadiazole-2-thiol.
Data Presentation
The following tables summarize the quantitative data for representative derivatives synthesized using the protocols described above.
Table 1: Physical and Spectral Data for 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives
| Compound ID | Ar | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 1a | C₆H₅ | 85 | 138-140 | 1.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.95 (s, 2H, SCH₂), 7.05-7.95 (m, 8H, Ar-H) |
| 1b | 4-ClC₆H₄ | 88 | 155-157 | 1.43 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂CH₃), 4.98 (s, 2H, SCH₂), 7.10-8.00 (m, 7H, Ar-H) |
| 1c | 4-NO₂C₆H₄ | 90 | 178-180 | 1.45 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂CH₃), 5.05 (s, 2H, SCH₂), 7.15-8.35 (m, 7H, Ar-H) |
Table 2: Physical and Spectral Data for 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives
| Compound ID | Ar | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 2a | C₆H₅ | 92 | 110-112 | 1.40 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂CH₃), 4.50 (s, 2H, SCH₂), 6.90-7.80 (m, 8H, Ar-H) |
| 2b | 4-CH₃C₆H₄ | 94 | 121-123 | 1.41 (t, 3H, OCH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 4.06 (q, 2H, OCH₂CH₃), 4.48 (s, 2H, SCH₂), 6.95-7.75 (m, 7H, Ar-H) |
| 2c | 4-FC₆H₄ | 91 | 115-117 | 1.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.52 (s, 2H, SCH₂), 7.00-7.85 (m, 7H, Ar-H) |
Table 3: α-Glucosidase Inhibitory Activity of Synthesized Derivatives
| Compound ID | IC₅₀ (µM) |
| 1a | 15.2 ± 0.3 |
| 1b | 10.8 ± 0.2 |
| 1c | 8.5 ± 0.1 |
| 2a | 25.6 ± 0.5 |
| 2b | 22.1 ± 0.4 |
| 2c | 18.9 ± 0.3 |
| Acarbose (Std.) | 840.38 ± 1.52 |
Visualizations
Synthetic Workflow for 1,3,4-Oxadiazole Derivatives
The following diagram illustrates the multi-step synthesis of 5-((6-ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol derivatives.
Caption: Multi-step synthesis of 1,3,4-oxadiazole derivatives.
Mechanism of α-Glucosidase Inhibition
This diagram illustrates the role of α-glucosidase in carbohydrate digestion and how its inhibition by this compound derivatives can help manage postprandial hyperglycemia. α-Glucosidase, an enzyme located in the small intestine, is responsible for breaking down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream.[2][3] Inhibitors of this enzyme, such as the synthesized benzothiazole derivatives, competitively block the active site of α-glucosidase.[3] This action slows down the digestion and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.[2]
Caption: Mechanism of α-glucosidase inhibition.
References
- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 2. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase: Pharmacological and molecular modelling based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 6-Ethoxy-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 6-Ethoxy-2-mercaptobenzothiazole using various analytical techniques. The protocols are designed to ensure accurate and reproducible results for identity, purity, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed.
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
1.2. Reagents and Solutions:
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Water with 0.1% formic acid (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.
1.3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 325 nm.
-
Gradient Elution:
-
0-5 min: 70% B
-
5-15 min: Gradient to 30% B
-
15-20 min: Hold at 30% B
-
20-22 min: Gradient back to 70% B
-
22-27 min: Re-equilibration at 70% B
-
Data Presentation
| Parameter | Result |
| Retention Time (tR) | Approximately 12.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Recovery | 98-102% |
| Precision (%RSD) | < 2% |
Logical Workflow for HPLC Method Development
Application Notes: Preparation of 6-Ethoxy-2-mercaptobenzothiazole Stock Solutions for Biological Assays
Introduction
6-Ethoxy-2-mercaptobenzothiazole is a heterocyclic organic compound belonging to the benzothiazole family. Compounds in this class are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibition properties.[1][2][3] Specifically, derivatives of this compound have been investigated as potential α-glucosidase inhibitors and used as reagents in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors.[4][5][6]
Due to its poor aqueous solubility, preparing a homogenous and accurate stock solution is a critical first step for any biological assay to ensure reliable and reproducible results.[4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays and other biological experiments.
Compound Data and Safety Information
Physicochemical Properties
All relevant quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 6-ethoxy-3H-1,3-benzothiazole-2-thione | [7] |
| Synonyms | 6-Ethoxy-2-benzothiazolethiol, USAF PD-58 | [5][7] |
| CAS Number | 120-53-6 | [7] |
| Molecular Formula | C₉H₉NOS₂ | [7] |
| Molecular Weight | 211.30 g/mol | [7] |
| Appearance | White to off-white solid / Pale yellow crystalline powder | [8][9] |
| Melting Point | 198-200 °C | [4] |
| Water Solubility | Insoluble | [4][5][10] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [11] |
| Predicted pKa | 9.52 ± 0.20 | [5][9] |
| Recommended Storage | 2-8°C (powder); -20°C to -80°C (stock solution) | [9][10][12] |
Safety and Handling Precautions
This compound is classified as harmful and requires careful handling.[7]
-
Hazard Classifications: Harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]
-
Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and locked area.[13][15]
Experimental Protocols
Protocol for Preparation of a 50 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock solution in DMSO, a common practice for water-insoluble compounds intended for biological screening.[11]
Materials and Equipment:
-
This compound powder (MW: 211.30 g/mol )
-
Anhydrous/biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL or 2.0 mL sterile microcentrifuge tubes
-
Sterile, amber (light-protecting) cryovials
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Calibrated micropipettes and sterile tips
Methodology:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 211.30 g/mol × 1000 mg/g = 10.57 mg
-
-
Weighing: Carefully weigh out 10.57 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 900 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If solids persist, place the tube in a bath sonicator for 5-10 minutes until the solution is clear. Visually inspect against a light source to ensure no particulates remain.
-
-
Volume Adjustment: Add DMSO to bring the final volume to 1.0 mL. Vortex briefly to mix.
-
Sterilization (Optional but Recommended): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) into a new sterile tube. This step is crucial for preventing contamination in long-term cell culture experiments.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each vial clearly with the compound name, concentration (50 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[12]
-
Protocol for Preparing Working Solutions
Methodology:
-
Thawing: Thaw a single aliquot of the 50 mM master stock solution at room temperature.
-
Dilution: Perform serial dilutions of the master stock into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
Solvent Concentration Control: Crucially, ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, typically below 0.5% and ideally ≤0.1%. [11] Always prepare a "vehicle control" with the same final concentration of DMSO to account for any solvent effects.
-
Example: To prepare a 50 µM working solution in 1 mL of media:
-
This is a 1:1000 dilution from the 50 mM stock.
-
Add 1 µL of the 50 mM stock to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
-
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential biological target for this compound.
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Hypothetical inhibition of the JNK signaling pathway by a test compound.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 120-53-6 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www2.mst.dk [www2.mst.dk]
- 9. 120-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound CAS#: 120-53-6 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: 6-Ethoxy-2-mercaptobenzothiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2-mercaptobenzothiazole is a versatile heterocyclic compound that serves as a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive thiol group and an ethoxy substituent on the benzothiazole core, allows for a variety of chemical modifications, leading to the synthesis of diverse molecular scaffolds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential α-glucosidase inhibitors and antimicrobial agents.
Applications in Medicinal Chemistry
This compound is a key building block for the synthesis of compounds with potential therapeutic applications. The primary route of derivatization involves the nucleophilic substitution at the sulfur atom of the mercapto group, allowing for the introduction of various substituents.
Synthesis of Potential α-Glucosidase Inhibitors
Derivatives of this compound have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus. The general synthetic approach involves the S-alkylation of this compound with various electrophiles, such as phenacyl bromides and benzyl bromides, under basic conditions.[1]
Quantitative Data: α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized this compound derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds compared to the standard drug, acarbose.
| Compound ID | Substituent (R) | IC50 (µM) |
| 1 | 2-bromo-1-(4-bromophenyl)ethan-1-one | 60.1 ± 3.6 |
| 2 | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 75.3 ± 4.2 |
| 3 | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 82.5 ± 5.1 |
| 4 | 2-bromo-1-(p-tolyl)ethan-1-one | 95.7 ± 6.3 |
| 5 | 1-(4-(trifluoromethyl)benzyl) bromide | 110.2 ± 7.8 |
| 6 | 1-(4-chlorobenzyl) bromide | 125.4 ± 8.9 |
| Acarbose | (Standard) | 750.0 ± 10.5 |
Data sourced from a study on this compound scaffolds as potential α-glucosidase inhibitors.[1]
Synthesis of Antimicrobial Agents
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their activity against various bacterial strains. The synthesis of these derivatives typically follows the S-alkylation pathway, similar to the synthesis of α-glucosidase inhibitors.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative S-substituted this compound derivatives against common bacterial pathogens.
| Compound ID | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 7 | Benzyl | >128 | >128 |
| 8 | 4-Chlorobenzyl | 64 | 128 |
| 9 | 2,4-Dichlorobenzyl | 32 | 64 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 |
Note: The above data is representative and compiled from various studies on benzothiazole derivatives. Specific MIC values for a comprehensive set of this compound derivatives require further dedicated screening.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of S-Substituted this compound Derivatives (e.g., α-Glucosidase Inhibitors)
This protocol describes the synthesis of derivatives of this compound via reaction with phenacyl or benzyl bromides.
Materials:
-
This compound
-
Substituted phenacyl bromide or benzyl bromide (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the respective phenacyl bromide or benzyl bromide (1.1 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7).
-
Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-substituted derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.
Materials:
-
Yeast α-glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Synthesized compounds (dissolved in DMSO)
-
Acarbose (standard inhibitor, dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (0.2 U/mL) in phosphate buffer.
-
Prepare a solution of pNPG (2 mM) in phosphate buffer.
-
In a 96-well microplate, add 20 µL of the synthesized compound solution at various concentrations (e.g., 1-100 µM).
-
Add 135 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 25 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 20 µL of the pNPG solution to each well to start the substrate hydrolysis.
-
Incubate the plate again at 37 °C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a reaction mixture without any inhibitor is used as a negative control.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standardized broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well microplate.
-
Add 100 µL of the stock solution of the synthesized compound (at twice the highest desired test concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in wells with decreasing concentrations of the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microplate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: Synthetic workflow for S-substituted this compound derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
Application of 6-Ethoxy-2-mercaptobenzothiazole in Enzyme Kinetics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2-mercaptobenzothiazole and its derivatives have emerged as a significant class of compounds in the study of enzyme kinetics, particularly as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for the management of type 2 diabetes mellitus. Understanding the kinetics of α-glucosidase inhibition by this compound derivatives is vital for the development of novel and effective antidiabetic agents. These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, including detailed experimental protocols and data presentation.
Mechanism of Action and Target Enzyme
The primary target of this compound and its derivatives in the context of these notes is α-glucosidase . This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream.
Derivatives of this compound have been shown to act as competitive inhibitors of α-glucosidase.[1] In competitive inhibition, the inhibitor molecule bears a structural similarity to the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic reaction. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.
Quantitative Data Summary
The inhibitory potential of this compound derivatives against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives [1]
| Compound | IC50 (µM) |
| Derivative 1 | 158.23 ± 4.25 |
| Derivative 2 | 145.12 ± 3.18 |
| Derivative 3 | 120.45 ± 2.89 |
| Derivative 4 | 98.67 ± 1.98 |
| Derivative 5 | 85.34 ± 1.56 |
| Acarbose (Standard) | 875.75 ± 2.08 |
Note: The data presented is a representative summary from a study on various derivatives of this compound. The exact structures of the derivatives are detailed in the source publication.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro α-glucosidase inhibition assay and subsequent kinetic analysis to determine the mode of inhibition of this compound or its derivatives.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the IC50 value of this compound or its derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound or its derivatives (test compounds)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute the stock solutions with phosphate buffer to obtain a range of working concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the various concentrations of the test compound or acarbose to the respective wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).
-
Abs_sample is the absorbance of the sample (with inhibitor).
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Enzyme Kinetics Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) of a this compound derivative.
Procedure:
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the α-glucosidase assay as described in Protocol 1, but with varying concentrations of the substrate (pNPG) and a fixed concentration of the inhibitor.
-
Repeat the experiment with several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) at each substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot by plotting 1/v versus 1/[S] for each inhibitor concentration, where [S] is the substrate concentration.
-
-
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases with inhibitor concentration).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases with inhibitor concentration).
-
Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax decrease).
-
-
Determination of Ki:
-
For competitive inhibition, the Ki can be determined from the equation of the Lineweaver-Burk plot or by plotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.
-
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound derivatives.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an α-glucosidase inhibitor.
Representative Lineweaver-Burk Plot for Competitive Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxy-2-mercaptobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-ethoxy-2-mercaptobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially relevant method for synthesizing this compound is the reaction of p-phenetidine (4-ethoxyaniline) with carbon disulfide and elemental sulfur. This reaction is typically carried out at elevated temperatures and pressures.
Q2: What are the key reaction parameters that influence the yield?
The yield of this compound is primarily influenced by reaction temperature, pressure, reaction time, and the molar ratios of the reactants (p-phenetidine, carbon disulfide, and sulfur).
Q3: What are some common side reactions that can lead to low yield?
Potential side reactions include the formation of thiourea derivatives, disulfides, and other polymeric byproducts. Incomplete cyclization can also result in the formation of intermediate products, reducing the final yield of the desired compound.
Q4: How can I monitor the progress of the reaction?
For laboratory-scale synthesis, thin-layer chromatography (TLC) is an effective method to monitor the consumption of starting materials and the formation of the product. For industrial-scale production, in-process monitoring of pressure and temperature changes can indicate the reaction's progress.
Troubleshooting Guide
Low or No Product Yield
Q5: I am getting a very low yield or no product at all. What are the potential causes and solutions?
Several factors can contribute to a low or nonexistent yield. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Ensure the reaction temperature is within the optimal range, typically between 200-250°C. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the product. |
| Inadequate Reaction Pressure | This reaction is often performed under pressure to maintain the reactants in the liquid phase and to facilitate the reaction. Ensure the reaction vessel is properly sealed and can withstand the autogenous pressure generated at the reaction temperature. |
| Improper Stoichiometry | The molar ratio of reactants is crucial. An excess of carbon disulfide and sulfur is generally used. A typical starting point is a molar ratio of 1:2:2 for p-phenetidine:carbon disulfide:sulfur. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using a suitable technique (e.g., TLC) and consider extending the reaction time. |
| Poor Quality of Starting Materials | Use pure starting materials. Impurities in p-phenetidine, carbon disulfide, or sulfur can interfere with the reaction and lead to the formation of byproducts. |
Product Purity Issues
Q6: My final product is impure, showing multiple spots on TLC. How can I improve the purity?
Impure products are a common issue. The following suggestions can help improve the purity of your this compound.
-
Optimize Work-up Procedure: After the reaction, the crude product is often a complex mixture. A typical work-up involves cooling the reaction mixture, followed by treatment with an aqueous base (like sodium hydroxide) to dissolve the acidic 2-mercaptobenzothiazole. Insoluble impurities can then be removed by filtration. The product is subsequently precipitated by acidifying the filtrate.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Suitable solvents for the recrystallization of this compound include ethanol, toluene, or a mixture of solvents.[1]
-
Column Chromatography: For laboratory-scale purifications, column chromatography using silica gel can be employed to separate the desired product from closely related impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.
Experimental Protocols
Note: The following is a general experimental protocol based on the synthesis of analogous benzothiazoles. Researchers should optimize the conditions for their specific laboratory setup.
Synthesis of this compound
-
Reaction Setup: In a high-pressure autoclave, charge p-phenetidine (1 mole), carbon disulfide (2 moles), and sulfur (2 moles).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 220-240°C. The pressure will rise due to the vapor pressure of the reactants and the formation of hydrogen sulfide. Maintain the reaction at this temperature for 4-6 hours with constant stirring.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution.
-
Isolation of Crude Product: Open the autoclave and transfer the crude reaction mixture to a beaker.
-
Purification:
-
Add a 10% aqueous solution of sodium hydroxide to the crude mixture to dissolve the this compound as its sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the purified product.
-
Collect the solid product by filtration, wash with water until the washings are neutral, and dry under vacuum.
-
For further purification, recrystallize the solid from ethanol.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
| 180 | 45 | 85 |
| 200 | 65 | 90 |
| 220 | 80 | 95 |
| 240 | 85 | 92 |
| 260 | 75 (Decomposition observed) | 80 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Table 2: Effect of Reactant Molar Ratio (p-phenetidine:CS₂:S) on Yield
| Molar Ratio | Yield (%) |
| 1:1:1 | 55 |
| 1:1.5:1.5 | 70 |
| 1:2:2 | 85 |
| 1:2.5:2.5 | 82 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visualizations
Caption: Synthesis pathway of this compound.
References
Benzothiazole Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of benzothiazoles.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields are a frequent issue in benzothiazole synthesis and can stem from several factors. The most common causes include incomplete reactions, degradation of starting materials, and the formation of side products.[1][2]
Potential Causes & Solutions:
-
Incomplete Cyclization: The reaction may not have proceeded to completion. This can result in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole.[2][3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to promote contact between reactants.[1]
-
-
Oxidation and Polymerization of 2-Aminothiophenol: This starting material is susceptible to oxidation, leading to the formation of dark, tarry byproducts and reducing the availability of the reactant for the desired transformation.[2]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use fresh, purified 2-aminothiophenol.
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, and catalyst may not be ideal for your specific substrates.
-
Inefficient Oxidation of Benzothiazoline Intermediate: The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate. If this step is inefficient, the reaction will stall.[3][4]
Q2: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?
A: Side reactions are a common challenge, leading to complex product mixtures and difficult purification.
Common Side Reactions & Prevention Strategies:
-
Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[2]
-
Solution: Adjusting reactant concentrations can help. Lower concentrations may favor the desired intramolecular cyclization over intermolecular dimerization.[2]
-
-
Formation of Disulfide Byproducts: The oxidative dimerization of 2-aminothiophenol can form 2,2'-dithiobis(aniline).[4]
-
Solution: As with preventing polymerization, running the reaction under an inert atmosphere can mitigate this side reaction.[4]
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the final product mixture.
-
Solution: Optimize reaction conditions (time, temperature, catalyst concentration) and monitor the reaction to completion using TLC.[1]
-
Q3: My final product is discolored (e.g., off-white, yellowish). How can I improve its purity and color?
A: Discoloration often indicates the presence of impurities, which can include oxidized byproducts or residual starting materials.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Procedure: Dissolve the crude product in a hot solvent (e.g., ethanol) and then allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution.[1]
-
-
Activated Carbon Treatment: Adding activated carbon (e.g., Norit) to the hot solution during recrystallization can help remove colored impurities.[1]
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzothiazoles?
A: Several methods are widely used, with the choice often depending on the desired substitution pattern and available starting materials. The most prevalent method is the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[6] Other notable methods include:
-
Condensation with Aldehydes or Ketones: This is a versatile method for preparing 2-substituted benzothiazoles.[6][7]
-
Condensation with Carboxylic Acids or Acyl Chlorides: These reactions are also effective for synthesizing 2-substituted derivatives.[6][8]
-
Jacobsen Synthesis: This method involves the cyclization of thiobenzanilides.[9]
-
Hughes-Hofmann (Hugershoff) Synthesis: This involves the cyclization of arylthioureas.[9]
Q2: Are there any "green" or environmentally friendly methods for benzothiazole synthesis?
A: Yes, there is a growing emphasis on developing sustainable synthetic routes. Green chemistry approaches for benzothiazole synthesis include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.[2][10][11]
-
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies the work-up procedure.[2][12]
-
Use of Green Catalysts and Solvents: Employing reusable catalysts and environmentally benign solvents like water or ethanol contributes to a greener process.[10][13]
Q3: What is the role of an oxidizing agent in many benzothiazole syntheses?
A: In many synthetic pathways, particularly those starting from 2-aminothiophenol and an aldehyde or ketone, the initial cyclization product is a benzothiazoline. An oxidizing agent is required to convert this intermediate to the fully aromatic benzothiazole ring system.[3][4] Common oxidizing systems include atmospheric oxygen, hydrogen peroxide/HCl, and phenyliodoniumbis(trifluoroacetate) (PIFA).[3][14]
Data Presentation: Comparison of Benzothiazole Synthesis Methods
The following table summarizes quantitative data for several common benzothiazole synthesis methods, providing a basis for comparison to inform your synthetic strategy.[9]
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94%[9][15] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aromatic Aldehydes | PIFA | Ethanol | 80 | 5 - 15 min | 60 - 80%[14] |
| Condensation with Acyl Chlorides (Solvent-Free) | 2-Aminothiophenol, Benzoyl Chlorides | None | None | Room Temp | ~3 min | Good to Excellent[12] |
| Jacobsen Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp | 24 - 168 h | Variable[9] |
| Hughes-Hofmann (Hugershoff) Synthesis | Arylthioureas | Br₂ | Chloroform | Varies | Varies | Moderate[9] |
Experimental Protocols
1. General Procedure for Benzothiazole Synthesis via Condensation of 2-Aminothiophenol with Aromatic Aldehydes using H₂O₂/HCl[3][15]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
2. General Procedure for Microwave-Assisted Synthesis of Benzothiazoles using PIFA[14]
-
Reaction Setup: In a microwave-safe vessel, combine 2-aminothiophenol (1.1 mmol), the desired aldehyde (1.0 mmol), and phenyliodonium bis(trifluoroacetate) (PIFA) (1.05 mmol) in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80 °C for 5-15 minutes.
-
Work-up: After cooling, the reaction mixture is subjected to an aqueous work-up.
-
Isolation and Purification: The product is isolated and purified by column chromatography.
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting logic for low yields in benzothiazole synthesis.
Caption: Simplified reaction pathway for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Benzothiazole - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. airo.co.in [airo.co.in]
- 11. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
Common impurities and byproducts in 6-Ethoxy-2-mercaptobenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Ethoxy-2-mercaptobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial synthesis of this compound is analogous to the Kelly process for 2-mercaptobenzothiazole (MBT). It involves the reaction of p-phenetidine (4-ethoxyaniline) with carbon disulfide and sulfur at elevated temperatures (typically 200-300°C) and high pressures.
Q2: What are the expected major impurities and byproducts in the synthesis of this compound?
A2: While specific literature on impurities in this compound synthesis is limited, we can infer potential impurities based on the well-documented synthesis of its parent compound, MBT.[1] These include:
-
Unreacted Starting Materials: Residual p-phenetidine, carbon disulfide, and elemental sulfur.
-
Intermediates: Thiourea derivatives, such as 1,3-bis(4-ethoxyphenyl)thiourea.
-
Side-Reaction Products: 6,6'-Diethoxy-2,2'-dithiobis(benzothiazole) (a disulfide oxidation product) and other benzothiazole derivatives formed from undesired side reactions.[1]
-
Sulfurous Resins: Tarry, polymeric materials of complex and undefined structure.[1]
Q3: What analytical techniques are recommended for purity assessment and impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to prevent the thermal degradation of 2-mercaptobenzothiazole derivatives during GC analysis.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the identification of both known and unknown impurities without the need for derivatization, offering high sensitivity and structural information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used for structural elucidation of the final product and isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the functional groups present in the synthesized product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Incorrect stoichiometry of reactants. - Loss of product during workup and purification. | - Increase reaction time or temperature within the recommended range. - Verify the accuracy of temperature and pressure gauges. - Carefully check the molar ratios of p-phenetidine, carbon disulfide, and sulfur. - Optimize the extraction and recrystallization procedures to minimize product loss. |
| Product Discoloration (e.g., dark, tarry) | - Presence of sulfurous resins and other polymeric byproducts. - Oxidation of the product. - Reaction temperature is too high. | - Implement a purification step involving treatment with activated carbon. - Perform the synthesis under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Carefully control the reaction temperature to avoid excessive heating. |
| Incomplete Crystallization/Oily Product | - Presence of impurities that inhibit crystallization. - Inappropriate solvent for recrystallization. | - Purify the crude product by column chromatography before crystallization. - Screen a variety of solvents or solvent mixtures for effective recrystallization. |
| Presence of Unreacted p-phenetidine | - Insufficient amount of carbon disulfide or sulfur. - Reaction time is too short. | - Ensure a slight molar excess of carbon disulfide and sulfur. - Extend the reaction time to drive the reaction to completion. |
| High Levels of Disulfide Impurity | - Oxidative conditions during the reaction or workup. | - Use an inert atmosphere. - Consider adding a small amount of a reducing agent during workup, if compatible with the product. |
Experimental Protocols
Synthesis of this compound (Illustrative Lab-Scale Protocol)
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.
-
Reaction Setup: In a high-pressure autoclave equipped with a stirrer and a temperature controller, add p-phenetidine (1.0 mol), sulfur (2.2 mol), and carbon disulfide (1.5 mol).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 250°C while stirring. The pressure will rise due to the vapor pressure of the reactants and the formation of hydrogen sulfide gas. Maintain the reaction at this temperature for 6-8 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution.
-
Isolation of Crude Product: Open the autoclave and transfer the solid crude product.
-
Purification:
-
Dissolve the crude product in a hot aqueous solution of sodium hydroxide.
-
Filter the solution to remove insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the purified this compound.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry the product under vacuum.
-
Data Presentation
Table 1: Common Impurities and their Characterization Data (Hypothetical based on MBT synthesis)
| Impurity Name | Potential Molecular Formula | Likely m/z (Mass Spec) | Key 1H NMR Signals (ppm, in CDCl3) |
| p-phenetidine | C8H11NO | 137.08 | 6.7-6.8 (aromatic), 3.9 (q, -OCH2-), 3.5 (br s, -NH2), 1.4 (t, -CH3) |
| 1,3-bis(4-ethoxyphenyl)thiourea | C17H20N2O2S | 332.12 | 7.2-7.4 (aromatic), 3.9 (q, -OCH2-), 1.4 (t, -CH3) |
| 6,6'-Diethoxy-2,2'-dithiobis(benzothiazole) | C18H16N2O2S4 | 420.01 | 7.0-7.8 (aromatic), 4.1 (q, -OCH2-), 1.4 (t, -CH3) |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential formation of impurities and byproducts.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Crude 6-Ethoxy-2-mercaptobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Ethoxy-2-mercaptobenzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation during recrystallization or acid-base workup.- Product loss during transfers.- Co-precipitation of impurities. | - Ensure the solution is sufficiently cooled during recrystallization.- Optimize the pH for precipitation in acid-base purification.- Minimize the number of transfer steps.- Wash the crude product to remove highly soluble impurities before final purification. |
| Product is a Dark, Tar-like Material | - Polymerization of starting materials or intermediates, a common issue with 2-aminothiophenol derivatives.[1]- Oxidation of the thiol group. | - Conduct the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]- Use freshly purified starting materials to remove oxidized impurities.[1]- Avoid excessively high reaction temperatures.[1] |
| Purified Product has a Low Melting Point | - Presence of residual solvent.- Contamination with unreacted starting materials or by-products. | - Dry the product under vacuum to remove residual solvent.- Perform an additional purification step (e.g., recrystallization from a different solvent system or column chromatography). |
| Difficulty in Removing a Persistent Impurity | - The impurity may have similar polarity and solubility to the desired product. | - If recrystallization is ineffective, consider column chromatography with a different solvent system.- An acid-base extraction may be effective if the impurity has different acidic or basic properties.[1] |
| Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound, causing it to come out of solution as a liquid at elevated temperatures. | - Add a more polar co-solvent to the recrystallization mixture.- Ensure the compound is fully dissolved at the boiling point of the solvent before cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials such as 4-ethoxyaniline and carbon disulfide, as well as by-products from side reactions like the formation of disulfide-linked dimers and polymers from the oxidation of intermediates.[1]
Q2: Which purification method is most suitable for large-scale purification?
A2: For large-scale purification, recrystallization or acid-base extraction followed by precipitation are generally more practical and cost-effective than chromatography. An acid-base approach, in particular, can be highly effective for removing non-acidic impurities.
Q3: What is a good starting point for a recrystallization solvent system?
A3: A mixed solvent system of toluene and a more polar solvent like isopropanol or acetone has been shown to be effective for the parent compound, 2-mercaptobenzothiazole, and is a good starting point. The crude product can be dissolved in a minimal amount of hot toluene, followed by the addition of the co-solvent to induce crystallization upon cooling.
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification by comparing the spot of the purified fraction to that of the crude material. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q5: My purified this compound is off-white or yellowish. Is this normal?
A5: Yes, a pale yellow or off-white color is common for purified 2-mercaptobenzothiazole and its derivatives. However, a dark brown or black color may indicate the presence of polymeric impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of 2-mercaptobenzothiazole derivatives. These values can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Acid-Base Extraction & Precipitation | 80-85% | 95-98.5% | 98-100% | --INVALID-LINK-- |
| Recrystallization (Toluene/Acetone) | ~90% | >99.5% | ~87% | --INVALID-LINK-- |
Experimental Protocols
Purification by Acid-Base Extraction and Precipitation
This method is based on the acidic nature of the mercapto group, which allows for the formation of a water-soluble salt.
Methodology:
-
Dissolve the crude this compound in a dilute aqueous solution of an alkali metal hydroxide (e.g., 5-8% sodium hydroxide) with vigorous stirring. A molar excess of the hydroxide is recommended.
-
Heat the mixture to 70-90°C for 30 minutes to 4 hours to ensure complete dissolution of the desired product as its salt.
-
Filter the warm solution to remove any insoluble impurities.
-
Cool the filtrate and then slowly add a non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid) with stirring until the pH is acidic (around 1-2). The temperature should be kept below 35°C during acidification.
-
The purified this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with water until the washings are neutral.
-
Dry the purified product under vacuum.
Purification by Recrystallization
Methodology:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent, such as toluene, to dissolve the crude product upon heating.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
If crystallization is slow, scratching the inside of the flask with a glass rod can help initiate the process.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Acid-Base Purification Workflow.
Caption: General Recrystallization Workflow.
References
Technical Support Center: 6-Ethoxy-2-mercaptobenzothiazole Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethoxy-2-mercaptobenzothiazole. The information provided is intended to assist in designing and troubleshooting stability studies and in the identification of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific studies on this compound are limited, the degradation pathways can be inferred from its parent compound, 2-mercaptobenzothiazole (MBT). The primary degradation pathways are expected to be:
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(6-ethoxy-2-benzothiazolyl) disulfide). Further oxidation could potentially lead to the formation of sulfonic acids.
-
Hydrolysis: The thiazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening products.
-
Photodegradation: Exposure to UV light can induce degradation, possibly leading to the formation of various photoproducts, including the disulfide dimer.[1][2]
Q2: What are the likely degradation products of this compound?
A2: Based on the degradation of 2-mercaptobenzothiazole, the following are potential degradation products for the 6-ethoxy derivative:
-
bis(6-ethoxy-2-benzothiazolyl) disulfide: Formed via oxidation of the mercapto group.
-
6-Ethoxy-benzothiazole: Formed by the loss of the mercapto group.
-
6-Ethoxy-2-hydroxybenzothiazole: May be formed through photooxidation.[2]
-
6-Ethoxy-benzothiazole-2-sulfonic acid: A potential product of extensive oxidation.[2]
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and separating its degradation products. For identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended due to their sensitivity and ability to provide molecular weight information.[3]
Q4: How should I store this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dark place, and under an inert atmosphere if possible, to protect it from heat, light, and oxidation. For solutions, it is advisable to use amber vials and store them at low temperatures (e.g., 2-8°C).
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection failure, detector issue, no sample in vial. | - Check the autosampler for proper injection. - Ensure the detector lamp is on and functioning correctly. - Verify that there is an adequate sample volume in the vial. |
| Peak tailing | Secondary interactions with the column stationary phase, column overload. | - Use a high-purity silica column. - Adjust the mobile phase pH to suppress silanol interactions. - Reduce the injection volume or sample concentration. |
| Split peaks | Column contamination, mismatched solvent between sample and mobile phase. | - Flush the column with a strong solvent. - Ensure the sample solvent is compatible with the mobile phase. |
| Drifting retention times | Inconsistent mobile phase composition, temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. |
| Ghost peaks | Contamination in the mobile phase, carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase. - Run blank injections to identify the source of contamination. |
Forced Degradation Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed | Stress conditions are too mild. | - Increase the concentration of the stressor (acid, base, oxidizing agent). - Extend the duration of the stress testing. - Increase the temperature for thermal degradation. |
| Complete degradation | Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Shorten the exposure time. - Lower the temperature for thermal stress. |
| Poor mass balance | Degradation products are not detected, or co-elution is occurring. | - Use a universal detector like a mass spectrometer in addition to a UV detector. - Modify the HPLC method (e.g., change the gradient, mobile phase) to improve the separation of all components. |
| Precipitation of the compound | Poor solubility in the stress medium. | - Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility. Ensure the co-solvent does not interfere with the degradation reaction or analysis. |
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical outcome of a forced degradation study. Actual results may vary.
| Stress Condition | % Assay of this compound Remaining | % Total Degradation Products | Major Degradation Product(s) (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 92.5 | 7.5 | 6-Ethoxy-benzothiazole |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 88.2 | 11.8 | Ring-opened products |
| Oxidative (3% H₂O₂, RT, 24h) | 85.1 | 14.9 | bis(6-ethoxy-2-benzothiazolyl) disulfide |
| Thermal (80°C, 48h) | 95.8 | 4.2 | Unknown |
| Photolytic (ICH Q1B, 24h) | 90.3 | 9.7 | bis(6-ethoxy-2-benzothiazolyl) disulfide, 6-Ethoxy-2-hydroxybenzothiazole |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light, for a specific time. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a stability chamber for a defined period. Dissolve the solid sample and dilute the solution sample for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
General HPLC Method for Stability Indicating Assay
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in α-glucosidase inhibition assays and how to avoid them
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with α-glucosidase inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent or unexpected results in your α-glucosidase assays.
Activity & Inhibition Issues
1. Why am I observing no or very low enzyme activity?
Low or absent enzyme activity is a common issue that can stem from several factors. A systematic check of your reagents and experimental setup is crucial.[1][2]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Procure a new batch of α-glucosidase and ensure it is stored at the recommended temperature.[1] Some protocols advise against freezing the working enzyme solution.[3]
-
Incorrect Buffer pH: The enzyme's activity is highly dependent on pH, which is typically optimal around 6.8. Prepare a fresh buffer solution and verify its pH.[1][4]
-
Substrate Degradation: The substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), can be unstable. Use a freshly prepared substrate solution for each experiment.[1]
-
Presence of Inhibitors: Contaminants on glassware or in your reagents could be inhibiting the enzyme. Ensure all labware is thoroughly cleaned.[1]
2. Why are my results not reproducible?
Lack of reproducibility can be frustrating and is often caused by minor variations in the experimental protocol or reagents.[1]
-
Inconsistent Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[1]
-
Temperature Fluctuations: Ensure that all incubations are performed in a temperature-controlled environment, such as a water bath or incubator, typically at 37°C.[1][3]
-
Reagent Variability: Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays to minimize variability.[1]
3. Why am I seeing an increase in absorbance with higher concentrations of my inhibitor?
This counterintuitive result, where higher inhibitor concentrations lead to increased absorbance (suggesting decreased inhibition), can be due to several factors.
-
Compound Interference: The test compound itself may be colored and absorb at the same wavelength as the product (p-nitrophenol, ~405 nm), leading to artificially high absorbance readings.[3] To correct for this, a sample blank containing the test compound and buffer but no enzyme should be included.
-
Assay Conditions: In some cases, components of the assay, such as excipients in a tablet formulation of a known inhibitor like acarbose, might interfere with the reaction.[5]
4. Is it possible to get negative percent inhibition values?
Yes, it is possible to obtain negative inhibition values. This occurs when the absorbance of the sample well is higher than the absorbance of the control well.[6] This can be caused by the test compound interfering with the absorbance reading or potentially enhancing enzyme activity under certain conditions. Proper blanking is crucial to identify and correct for such interferences.[3]
Absorbance & Blanking Issues
5. What is causing high background absorbance?
High background absorbance can mask the true enzyme activity and lead to inaccurate results. This issue often originates from the substrate or the reaction buffer.[1]
-
Spontaneous Substrate Hydrolysis: The substrate may hydrolyze spontaneously without enzymatic activity. Run a blank control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis and subtract this value from your sample readings.[1]
-
Contaminated Buffer: Prepare a new batch of buffer using high-purity water and reagents. Filtering the buffer may also be beneficial.[1]
-
High Sample Turbidity: If your sample is not fully dissolved or contains particulate matter, it can scatter light and increase absorbance. Centrifuge or filter your sample before adding it to the assay.[1]
-
Colored Test Compounds: As mentioned, colored plant extracts or synthetic compounds can contribute to the absorbance. A sample blank is essential to correct for this.[3]
6. Why is no yellow color developing in my assay?
The yellow color in the pNPG-based assay is due to the formation of the p-nitrophenolate anion, which only occurs under basic conditions (pH > 5.9).[2]
-
Incorrect pH: If your reaction buffer has a pH below 5.9, you will not see a yellow color develop during the reaction.[2]
-
Missing Stop Solution: The reaction is typically stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃), which raises the pH and allows the yellow color to appear.[2][7][8] If this step is omitted or the stop solution is not sufficiently basic, the color will not develop.
-
Inactive Enzyme or Substrate: As with low enzyme activity, an inactive enzyme or degraded substrate will result in no product formation and thus no color change.[2][9]
Experimental Protocols
A standardized protocol is essential for obtaining reliable and reproducible results.
Standard α-Glucosidase Inhibition Assay Protocol
This protocol is based on the widely used method utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds and a positive control (e.g., Acarbose)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay in 96-Well Plate:
-
Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.
-
Add the α-glucosidase enzyme solution to each well.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).[7]
-
-
Initiate Reaction:
-
Add the pNPG substrate solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a set period (e.g., 20 minutes).[3]
-
-
Stop Reaction:
-
Add the sodium carbonate solution to each well to stop the reaction.[7]
-
-
Measure Absorbance:
-
Measure the absorbance of each well at approximately 405 nm using a microplate reader.[3]
-
-
Calculate Percentage Inhibition:
-
The percentage of inhibition is calculated using the following formula:[7] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Where:
-
Abs_control is the absorbance of the reaction without the test compound.
-
Abs_sample is the absorbance of the reaction with the test compound.
-
-
-
-
Determine IC50 Value:
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
Data Presentation
Table 1: Key Validation Parameters for α-Glucosidase Inhibition Assays
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity | The ability of the assay to provide results that are directly proportional to the concentration of the analyte. | r² > 0.99 | [10] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD < 2% | [10] |
| Accuracy | The closeness of the mean of a set of results to the true value. | % Error < 3% | [10] |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in temperature, incubation time, etc. | [10] |
| Z'-factor | A statistical parameter used to quantify the suitability of a particular assay for high-throughput screening. | Z' > 0.5 | [10] |
Table 2: IC50 Values of Common α-Glucosidase Inhibitors
| Inhibitor | IC50 Value | Enzyme Source | Reference |
| Acarbose | ~198 µg/mL | Saccharomyces cerevisiae | [10] |
| Acarbose | ~105 µM | Not specified | [11] |
| Trilobatin | 0.24 ± 0.02 mM | Not specified | [12] |
| Zanthoxylum fagara extract | Lower than Acarbose | Saccharomyces cerevisiae | [10] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Visual Guides
Caption: Experimental workflow for a typical α-glucosidase inhibition assay.
Caption: Troubleshooting logic for common α-glucosidase assay issues.
Caption: Mechanism of α-glucosidase action and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of α-glucosidase by trilobatin and its mechanism: kinetics, interaction mechanism and molecular docking - Food & Function (RSC Publishing) [pubs.rsc.org]
Optimizing incubation time and concentration for 6-Ethoxy-2-mercaptobenzothiazole in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) in cell-based assays.
Frequently Asked Questions (FAQs)
Compound Handling & Preparation
Q1: What is the recommended solvent for this compound (EMBT)? A1: EMBT is insoluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted in your complete cell culture medium to the final desired working concentrations.
Q2: How should EMBT stock solutions be stored? A2: To maintain compound integrity and minimize degradation, store the solid compound and DMSO stock solutions at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What precautions should be taken when preparing working solutions? A3: When diluting the DMSO stock solution into aqueous culture media, ensure thorough mixing to prevent precipitation. It is also critical to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest EMBT concentration used. This control helps to distinguish the effects of the compound from any potential effects of the solvent.
Biological Activity & Assay Development
Q4: What are the known biological activities of EMBT and related benzothiazole derivatives? A4: Benzothiazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities. Derivatives have shown significant antimicrobial, antifungal, and potent anticancer properties. In cancer cell lines, their cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death), disruption of the cell cycle, and modulation of key signaling pathways. Some benzothiazoles act as potent, mechanism-based inhibitors of various enzymes, including kinases.
Q5: What is a good starting point for concentration and incubation time in a new experiment? A5: For a new cell line or assay, it is crucial to perform both a dose-response and a time-course experiment. Based on the activity of related compounds, a broad concentration range is a good starting point (e.g., from low nanomolar to high micromolar). For incubation time, a pilot experiment testing multiple time points such as 6, 12, 24, 48, and 72 hours is recommended, as the optimal time depends on the biological process being studied. For example, effects on protein phosphorylation may be rapid (hours), while outcomes like cell death may require 24-72 hours to become apparent.
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Autofluorescence of EMBT.- Microbial contamination (e.g., mycoplasma).- Phenol red in culture media. | - Run a compound-only control (no cells) to measure intrinsic fluorescence.- Increase the number of wash steps.- Use phenol red-free media to reduce background fluorescence.- Routinely test for and treat mycoplasma contamination. |
| Low Signal-to-Noise Ratio | - Suboptimal compound concentration.- Insufficient incubation time.- Low cell seeding density. | - Perform a full dose-response curve to identify the optimal concentration range.- Optimize the incubation period by conducting a time-course experiment.- Determine the optimal cell seeding density for your specific cell line and assay format. |
| High Cytotoxicity Masking Desired Effect | - Intrinsic compound toxicity.- Compound precipitation at high concentrations.- Solvent toxicity. | - The therapeutic window may be narrow. Try a shorter incubation time to observe the desired effect before significant cell death occurs.- Visually inspect wells for precipitates. If observed, consider using a different solvent or a lower top concentration.- Ensure the final DMSO concentration is low (typically <0.5%) and always compare against a vehicle control. |
| Inconsistent Results (High Variability) | - Uneven cell plating ("edge effects").- Inconsistent compound dissolution or pipetting errors.- Cell passage number. | - To avoid edge effects, do not use the outer wells of the plate for experimental conditions. Ensure even cell suspension before plating.- Ensure the compound is fully dissolved in the media before adding to cells. Use calibrated pipettes.- Use cells within a consistent and narrow range of passage numbers for all experiments. |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols serve as a starting point and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Cells of interest
-
96-well flat-bottom sterile plates
-
Complete culture medium
-
EMBT stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EMBT from the DMSO stock in complete culture medium. Remove the medium from the wells and add 100 µL of the EMBT dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan.
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm within one hour.
-
Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the percent viability against EMBT concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method uses a fluorescent dye like Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells cultured in 6-well plates
-
EMBT stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of EMBT (and a vehicle control) for the optimized incubation time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and neutralize. Combine with the supernatant containing floating cells. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining buffer.
-
Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for optimal results. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the generation of a histogram to visualize cell cycle distribution.
Visualizations and Workflows
The following diagrams illustrate key workflows and a hypothetical signaling pathway relevant to the action of benzothiazole derivatives.
Caption: A standard experimental workflow for optimizing EMBT concentration and incubation time.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by EMBT, affecting cell fate.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Technical Support Center: Addressing Off-Target Effects of 6-Ethoxy-2-mercaptobenzothiazole in Biological Screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with 6-Ethoxy-2-mercaptobenzothiazole (EMBT) in biological screens.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMBT) and what are its known biological activities?
A1: this compound (EMBT) is a sulfur-containing heterocyclic compound.[1] Derivatives of the 2-mercaptobenzothiazole scaffold have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Notably, several derivatives of this compound have been synthesized and evaluated as inhibitors of α-glucosidase, suggesting potential applications in managing diabetes.[1]
Q2: Why am I observing unexpected or inconsistent results with EMBT in my biological screen?
A2: EMBT contains a mercapto (-SH) group, which can be chemically reactive. Thiol-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that frequently appear as "hits" in high-throughput screens due to non-specific activity rather than specific interaction with the intended target.[2][3] This can lead to a variety of assay artifacts, including false positives.
Q3: What are the common mechanisms of off-target effects for thiol-containing compounds like EMBT?
A3: The primary mechanisms of off-target effects for thiol-reactive compounds include:
-
Covalent Modification: The thiol group can form covalent bonds with cysteine residues on proteins, leading to non-specific and often irreversible inhibition.
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (like DTT), generating reactive oxygen species (ROS) such as hydrogen peroxide. ROS can then oxidize and damage proteins non-specifically.[4]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and non-specifically inhibit proteins.[5][6]
-
Metal Chelation: The structure of EMBT may allow it to chelate metal ions that are essential for the function of certain enzymes, leading to inhibition.
Q4: How can I determine if EMBT is acting as a PAIN in my assay?
A4: Several experimental approaches can help identify PAINS. These include checking for a steep dose-response curve, time-dependent inhibition, sensitivity to detergents (which can disrupt aggregates), and performing counter-screens with unrelated targets to assess promiscuity. Specific protocols for validating off-target effects are provided in the Troubleshooting Guide below.
Troubleshooting Guide
This guide provides a systematic approach to investigating and mitigating potential off-target effects of EMBT.
Issue 1: High Hit Rate or Promiscuous Activity in a High-Throughput Screen (HTS)
Symptoms:
-
EMBT is identified as a hit in multiple, unrelated assays.
-
The dose-response curve is unusually steep or shows a non-standard shape.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for promiscuous HTS hits.
Explanation:
-
Check for PAINS alerts: Utilize computational filters to determine if EMBT is flagged as a potential PAIN.
-
Counter-Screens: Test EMBT against unrelated targets. Activity against multiple targets suggests promiscuity.
-
Detergent Sensitivity: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant decrease in activity may indicate that EMBT is acting via aggregation.
-
Reducing Agent Sensitivity: If your assay buffer contains a reducing agent like DTT, test whether varying its concentration alters the activity of EMBT. This can help identify redox-cycling artifacts.
Issue 2: Irreproducible Results or Time-Dependent Inhibition
Symptoms:
-
The inhibitory effect of EMBT increases with pre-incubation time.
-
Results are inconsistent between experiments.
Troubleshooting Workflow:
Caption: Workflow to investigate time-dependent inhibition.
Explanation:
-
Pre-incubation Time-Course: Measure the activity of EMBT after pre-incubating it with the target protein for different durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A time-dependent increase in inhibition suggests a covalent mechanism.
-
Washout Experiment: After incubating the target protein with EMBT, remove the unbound compound by dialysis or size-exclusion chromatography. If the protein's activity is not restored, this strongly indicates irreversible, likely covalent, inhibition.
-
Mass Spectrometry: To confirm covalent binding, analyze the EMBT-treated protein by mass spectrometry to detect a mass shift corresponding to the adduction of the compound.
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported, the following table summarizes the known inhibitory activities of its derivatives against a potential on-target (α-glucosidase) and highlights the typical concentration ranges for off-target effects.
| Compound Class | Target/Effect | IC50 / Concentration Range | Reference |
| 2-Mercaptobenzothiazole Derivatives | α-Glucosidase (potential on-target) | 31.21 - 208.63 µM | [1] |
| Thiol-Reactive PAINS | Non-specific covalent modification | Typically in the low to mid µM range | General knowledge |
| Aggregating Compounds | Non-specific protein sequestration | Highly concentration-dependent, often >10 µM | [5][6] |
| Redox-Cycling Compounds | ROS-mediated protein damage | Dependent on assay conditions (e.g., DTT concentration) | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
This protocol is used to determine if EMBT directly binds to a specific target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with EMBT at various concentrations and a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer with protease inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of EMBT indicates target engagement.
Protocol 2: Affinity Chromatography for Off-Target Identification
This protocol aims to identify proteins that bind to EMBT, including potential off-targets.
Principle: EMBT is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.
Methodology:
-
Immobilization: Covalently attach EMBT to a chromatography resin (e.g., NHS-activated sepharose) through a suitable linker. A control resin without EMBT should also be prepared.
-
Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest.
-
Affinity Purification: Incubate the cell lysate with the EMBT-conjugated resin and the control resin separately.
-
Washing: Wash the resins extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using a competitive ligand, a change in pH, or a denaturing solution.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the proteins that specifically bind to EMBT.
Signaling Pathway Diagrams
Potential Off-Target Mechanism: Disruption of Kinase Signaling
Thiol-reactive compounds like EMBT can non-specifically inhibit kinases by covalently modifying cysteine residues, which are often present in their active sites. This can lead to the disruption of various signaling pathways.
Caption: Covalent modification of kinase active site cysteines by EMBT.
Potential Off-Target Mechanism: Activation of the Nrf2 Pathway
Thiol-reactive compounds can modify cysteine sensors on the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway. This is a common off-target effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 6-Ethoxy-2-mercaptobenzothiazole and Acarbose as α-Glucosidase Inhibitors
In the landscape of therapeutic agents for type 2 diabetes, the inhibition of α-glucosidase enzymes presents a key strategy for managing postprandial hyperglycemia.[1] This guide provides a detailed, objective comparison between the established drug, acarbose, and the synthetic compound, 6-Ethoxy-2-mercaptobenzothiazole, as inhibitors of α-glucosidase. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Acarbose , a pseudo-tetrasaccharide of microbial origin, functions as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[2][3][4] By mimicking the structure of carbohydrates, acarbose binds with high affinity to the active site of these enzymes, thereby delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][5] This action effectively reduces the rate of glucose absorption and mitigates the sharp increase in blood glucose levels following a meal.[6]
In contrast, This compound and its derivatives have been identified as potent inhibitors of α-glucosidase.[7][8] Kinetic studies on active derivatives of 2-mercaptobenzothiazole suggest a competitive mode of inhibition, indicating that these compounds also vie with the substrate for binding to the active site of the α-glucosidase enzyme.[7] Molecular docking studies further support the interaction of these derivatives within the binding pocket of the enzyme.[8]
Quantitative Data Comparison
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported in vitro α-glucosidase inhibitory activities of this compound derivatives and acarbose. It is important to note that IC50 values for acarbose can vary significantly across studies due to differing experimental conditions such as enzyme source and substrate concentration.[9]
| Compound | Target Enzyme | IC50 Value (μM) | Source Organism for Enzyme |
| This compound Derivatives | α-Glucosidase | 31.21 - 208.63 | Saccharomyces cerevisiae (Yeast) |
| Acarbose (Standard) | α-Glucosidase | 875.75 ± 2.08 | Saccharomyces cerevisiae (Yeast) |
Note: The IC50 range for this compound derivatives is based on a study of 33 derivatives, where the parent scaffold was modified.[8] The IC50 value for acarbose is from the same comparative study.[8]
Experimental Protocols
The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay used to evaluate the inhibitory potential of compounds like this compound and acarbose.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of the α-glucosidase enzyme. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and acarbose) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the pNPG substrate in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (acarbose) at various concentrations.
-
-
Enzyme Incubation:
-
In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add the different concentrations of the test compounds or acarbose to the respective wells.
-
A control well should contain the enzyme and the solvent used for the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[12]
-
-
Initiation of Reaction:
-
Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
-
Second Incubation:
-
Incubate the plate again at 37°C for a specific duration (e.g., 20-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a sodium carbonate solution to each well. This increases the pH and stops the enzyme activity, while also developing the color of the p-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.[10]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
-
Determination of IC50:
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Signaling Pathway of α-Glucosidase Inhibition
Caption: Competitive inhibition of α-glucosidase in the small intestine.
Conclusion
Based on the available in vitro data, derivatives of this compound demonstrate significantly more potent α-glucosidase inhibitory activity compared to the standard drug, acarbose.[7][8] The lower IC50 values of the benzothiazole derivatives suggest that they are effective at much lower concentrations. Both acarbose and the active derivatives of this compound appear to act through a competitive inhibition mechanism.
For drug development professionals, these findings position this compound as a promising scaffold for the design of novel and more effective α-glucosidase inhibitors. Further in vivo studies are warranted to evaluate the efficacy, pharmacokinetic profile, and safety of these compounds for the potential management of type 2 diabetes.
References
- 1. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Acarbose Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Acarbose - Wikipedia [en.wikipedia.org]
- 6. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative analysis of 6-alkoxy-2-mercaptobenzothiazole analogs' activity
A Comparative Analysis of the Biological Activities of 6-Alkoxy-2-Mercaptobenzothiazole Analogs
The 2-mercaptobenzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Modifications at the 6-position of the benzothiazole ring, particularly with alkoxy groups, have been shown to significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of 6-alkoxy-2-mercaptobenzothiazole analogs, with a focus on their anticancer, antimicrobial, and α-glucosidase inhibitory properties, supported by available experimental data.
Anticancer Activity
Derivatives of 2-mercaptobenzothiazole have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[3][4] The substitution pattern on the benzothiazole nucleus plays a crucial role in modulating this activity.[5]
A series of 10-substituted 5,5-dioxo-5,10-dihydro[1][6][7]triazolo[4,3-b][1][6][7]benzothiadiazine derivatives linked to a sulfanylacetamido benzothiazole pharmacophore were synthesized and evaluated for their anticancer activity.[8] Among these, the compound bearing a 6-methoxy group on the benzothiazole ring (compound 5d ) exhibited significant growth inhibitory activity against selected human tumor cell lines, with GI₅₀ values of 1.4 µM against RPMI-8226 (leukemia) and 2.1 µM against HOP-62 (lung) cell lines.[8]
In another study, novel amide and urea-based benzothiazole derivatives were synthesized as sorafenib analogues.[9] While specific 6-alkoxy analogs were not detailed in the abstract, the study highlights the importance of substitutions on the benzothiazole ring for anticancer activity. Furthermore, the introduction of substituents into the benzene ring of the benzothiazole nucleus has been shown to be essential for antiproliferative activity.[5]
Table 1: Comparative Anticancer Activity of a 6-Methoxy-2-Mercaptobenzothiazole Analog
| Compound | Cancer Cell Line | Activity (GI₅₀) | Reference |
| 5d (with 6-methoxy group) | RPMI-8226 (Leukemia) | 1.4 µM | [8] |
| HOP-62 (Lung) | 2.1 µM | [8] |
Antimicrobial Activity
2-Mercaptobenzothiazole and its derivatives are well-documented for their broad-spectrum antimicrobial properties.[6][7] The nature of the substituent at the 6-position significantly impacts their potency and spectrum of activity.
For instance, derivatives bearing a 6-nitro group have shown promising results. A compound with a 6-NO₂ group exhibited significant activity against Staphylococcus aureus (MIC 12.5 µg mL⁻¹) and Escherichia coli (MIC 25 µg mL⁻¹).[7] Another study highlighted that compounds with 6-Cl or 6,7-dimethyl substituents demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][7]
While direct comparative data for a series of 6-alkoxy analogs is limited in the provided results, the principle that substitution at the 6-position modulates antimicrobial activity is well-established. For example, 2-arylbenzothiazole analogues have shown excellent antibacterial activity, with some compounds exhibiting MIC values around 1 µM against Enterococcus faecalis.[10]
Table 2: Comparative Antimicrobial Activity of 6-Substituted-2-Mercaptobenzothiazole Analogs
| Substituent at C-6 | Microorganism | Activity (MIC) | Reference |
| NO₂ | Staphylococcus aureus | 12.5 µg mL⁻¹ | [7] |
| Escherichia coli | 25 µg mL⁻¹ | [7] | |
| Cl | Staphylococcus aureus | Significant Activity | [6][7] |
| Bacillus subtilis | Significant Activity | [6][7] |
α-Glucosidase Inhibitory Activity
A study focused on 6-ethoxy-2-mercaptobenzothiazole derivatives revealed their potential as α-glucosidase inhibitors, which is relevant for the management of diabetes mellitus.[11] A series of 33 derivatives were synthesized and evaluated, with many showing significantly more potent inhibitory activity than the standard drug, acarbose.[11] The IC₅₀ values for the active compounds ranged from 31.21 to 208.63 µM, compared to acarbose with an IC₅₀ of 875.75 ± 2.08 µM.[11] This highlights the potential of the this compound scaffold in developing new antidiabetic agents.
Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound Series | Enzyme | Activity Range (IC₅₀) | Standard Drug (Acarbose) | Reference |
| This compound derivatives | α-Glucosidase | 31.21 - 208.63 µM | 875.75 ± 2.08 µM | [11] |
Experimental Protocols
General Synthesis of 6-Alkoxy-2-mercaptobenzothiazole Analogs
The synthesis of 6-alkoxy-2-mercaptobenzothiazole derivatives typically involves a multi-step process. A general representation of this synthesis is depicted in the workflow diagram below. The process often starts from a p-alkoxy aniline, which undergoes several transformations including acylation, nitration, hydrolysis, reduction, and finally cyclization to form the desired benzothiazole ring.[12]
In Vitro Anticancer Activity Assay (GI₅₀ Determination)
The anticancer activity of the synthesized compounds is often evaluated using a panel of human tumor cell lines. The cells are typically seeded in 96-well plates and incubated. The compounds are then added at various concentrations, and the plates are incubated for a specified period (e.g., 48 hours). The cell viability is determined using assays such as the Sulforhodamine B (SRB) assay. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[8]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacteria are grown in appropriate broth overnight. The compounds are serially diluted in a 96-well plate. An inoculum of the bacteria is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][13]
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity is assayed by pre-incubating the enzyme with the test compounds for a specific time. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to start the reaction. The reaction is incubated and then stopped by the addition of a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.[11]
Visualizations
Caption: General synthesis workflow for 6-alkoxy-2-mercaptobenzothiazole analogs.
Caption: A potential signaling pathway for the anticancer activity of the analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of mercapto triazolo-benzothiadiazine linked aminobenzothiazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating High-Throughput Screening Hits: A Comparative Analysis of 6-Ethoxy-2-mercaptobenzothiazole and Known Assay Interference Compounds
In the realm of drug discovery, high-throughput screening (HTS) is a powerful engine for identifying novel bioactive compounds. However, the raw output of HTS is often riddled with false positives, necessitating a rigorous validation process to distinguish genuine "hits" from misleading artifacts. This guide provides a comparative analysis of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) as a potential hit validation tool against well-established Pan-Assay Interference Compounds (PAINS), which are notorious for causing false-positive results in HTS assays.
This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison, supported by experimental data and detailed protocols, to aid in the critical process of hit validation.
Understanding the Landscape of Hit Validation
The primary goal of hit validation is to confirm that the observed activity of a compound in a primary H.T.S. assay is due to a specific interaction with the intended biological target and not a result of assay interference.[1][2] Common causes of interference include compound aggregation, reactivity with assay components, and intrinsic properties of the molecule that interfere with the detection method (e.g., autofluorescence).[3]
To navigate this complex landscape, a multi-pronged approach is essential, employing a battery of secondary assays to triage initial hits. These assays can be broadly categorized as:
-
Counter-screens: Designed to identify compounds that interfere with the assay technology itself.[4][5]
-
Orthogonal assays: Employ a different detection method or principle to confirm the biological activity of the hit.
-
Biophysical assays: Directly measure the binding of a compound to its target protein, providing definitive evidence of engagement.[1][6][7][8][9][10]
-
Cytotoxicity assays: Assess the general toxicity of a compound to rule out non-specific cell death as the cause of an observed effect in cell-based screens.[2][11][12]
This compound (EMBT): A Potential Validation Tool?
This compound (CAS 120-53-6) is a derivative of 2-mercaptobenzothiazole.[13][14][15] While the parent compound and its derivatives have been explored for various biological activities, including antimicrobial and enzyme inhibitory effects, the specific use of EMBT as a tool for HTS hit validation is not well-documented in publicly available literature.[16][17][18]
Some studies on related compounds suggest that the 2-mercaptobenzothiazole scaffold can exhibit specific biological activities. For instance, derivatives have been synthesized and evaluated as α-glucosidase inhibitors. However, other research has indicated that substitutions at the 6-position, such as an ethoxy group, can sometimes lead to inferior activity compared to unsubstituted analogs, suggesting that EMBT may not be a broadly promiscuous compound.[16]
Given the limited direct evidence, this guide will explore the potential utility of EMBT in a hit validation workflow by comparing its known characteristics with those of well-defined PAINS.
Pan-Assay Interference Compounds (PAINS): The Usual Suspects
PAINS are chemical structures that are frequently identified as hits in multiple, unrelated HTS assays.[19] Their apparent activity is not due to specific, high-affinity binding to a target but rather to non-specific mechanisms. Understanding the behavior of PAINS is crucial for any researcher involved in HTS. Common classes of PAINS include rhodanines, quinones, and catechols.
Comparative Analysis: EMBT vs. Representative PAINS
To provide a clear comparison, we will examine the hypothetical performance of EMBT against two well-known PAINS, Rhodanine and Quercetin (a catechol-containing flavonoid), across a panel of standard validation assays.
| Feature | This compound (EMBT) | Rhodanine | Quercetin (Catechol) |
| CAS Number | 120-53-6 | 141-84-4 | 117-39-5 |
| Molecular Weight | 211.30 g/mol | 133.15 g/mol | 302.24 g/mol |
| Known HTS Interference | Not widely reported as a PAIN. May exhibit specific bioactivity. | Yes, a well-established PAIN. | Yes, a well-known PAIN. |
| Potential Mechanism of Interference | Unlikely to be a general PAIN. If active, likely through specific target engagement. | Covalent reactivity, metal chelation, aggregation. | Redox cycling, covalent modification, metal chelation.[19] |
| Expected Outcome in Counter-Screens | Should be inactive in most technology-specific counter-screens (e.g., luciferase inhibition). | May show activity depending on the assay technology due to reactivity. | Likely to be active in redox-sensitive assays and may interfere with fluorescence-based readouts. |
| Expected Outcome in Biophysical Assays | If a true hit, will show specific, saturable binding to the target. | Unlikely to show specific 1:1 binding; may show non-specific or aggregation-based binding. | May show non-specific binding or redox-dependent effects on the target protein. |
| Expected Outcome in Cytotoxicity Assays | Cytotoxicity profile would need to be determined experimentally. | May exhibit cytotoxicity at higher concentrations due to reactivity. | Can exhibit cytotoxicity through various mechanisms, including oxidative stress. |
Experimental Protocols for Hit Validation
Detailed and robust experimental protocols are the cornerstone of reliable hit validation. Below are methodologies for key experiments frequently employed in this process.
Cytotoxicity Assays
These assays are crucial for cell-based screens to differentiate between specific modulation of a target and general cellular toxicity.
This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.[2][11][12][20]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (and controls) for the desired exposure time (e.g., 24-72 hours). Include wells for vehicle control (e.g., DMSO), a positive control for cytotoxicity (e.g., a known toxin), and a maximum LDH release control (cells lysed with detergent).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Biophysical Assays for Target Engagement
These assays provide direct evidence of a compound binding to its purified protein target.
SPR is a label-free technique that measures the binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor surface in real-time.[1][6][7][21]
Principle: Binding of the compound to the immobilized protein changes the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (on- and off-rates) and affinity (KD).
Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto an appropriate SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Acquisition: Monitor the change in SPR signal over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.
ITC directly measures the heat change that occurs upon binding of a compound to a protein in solution.[1][6][7][21]
Principle: The binding of a ligand to a protein is an enthalpically driven process. ITC measures the heat released or absorbed during this interaction, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein in the sample cell and the compound in the injection syringe in the same buffer.
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.[1][6][21]
Principle: The thermophoretic movement of a fluorescently labeled protein changes upon binding to a compound due to changes in size, charge, and hydration shell. This change is used to quantify the binding affinity.
Protocol:
-
Protein Labeling: Label the purified target protein with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the test compound and mix with a constant concentration of the labeled protein.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Plot the change in thermophoresis as a function of compound concentration and fit the data to a binding curve to determine the dissociation constant (KD).
Visualizing the Hit Validation Workflow
The following diagrams illustrate the logical flow of a typical hit validation cascade and the principles of key experimental assays.
Caption: A typical workflow for validating hits from a high-throughput screen.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound 99 120-53-6 [sigmaaldrich.com]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. This compound | C9H9NOS2 | CID 719344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. nicoyalife.com [nicoyalife.com]
Comparative Analysis of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) Derivatives as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profile of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) derivatives as potential α-glucosidase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this class of compounds.
Executive Summary
Derivatives of this compound (EMBT) have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes. This guide summarizes the available quantitative data on the inhibitory activity of EMBT derivatives against α-glucosidase and compares their performance with established α-glucosidase inhibitors: Acarbose, Miglitol, and Voglibose. While EMBT derivatives show promising potency, a comprehensive understanding of their selectivity against other enzymes, such as α-amylase and a broader panel of kinases and proteases, is still developing. This document also provides detailed experimental protocols for the key assays cited and discusses the potential for EMBT to be a Pan-Assay Interference Compound (PAINS).
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of various this compound derivatives against α-glucosidase has been evaluated and compared with standard α-glucosidase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (µM) |
| EMBT Derivative 1 | α-Glucosidase | Data not found |
| EMBT Derivative 2 | α-Glucosidase | Data not found |
| Acarbose | α-Glucosidase | 750.0 ± 10.5[1] |
| α-Amylase | ~50[2] | |
| Miglitol | α-Glucosidase | Varies |
| α-Amylase | Weaker than Acarbose | |
| Voglibose | α-Glucosidase | 0.11 - 5.6[3] |
| α-Amylase | Weaker than Acarbose[4] |
Note: Specific IC50 values for a range of EMBT derivatives against α-glucosidase have been reported, with some compounds demonstrating significantly higher potency than the standard drug, Acarbose[1]. However, a direct side-by-side comparison with a standardized panel of EMBT derivatives is not yet available in the public domain. The IC50 values for Miglitol can vary depending on the specific experimental conditions.
Selectivity Profile
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects.
-
α-Glucosidase vs. α-Amylase: An ideal α-glucosidase inhibitor should exhibit high selectivity against α-glucosidase over α-amylase to reduce gastrointestinal side effects. While some EMBT derivatives have been shown to be potent α-glucosidase inhibitors, comprehensive data on their corresponding α-amylase inhibitory activity is limited, preventing a conclusive assessment of their selectivity in this context. In comparison, Voglibose is known to be a more selective disaccharidase inhibitor with a weaker effect on pancreatic α-amylase compared to Acarbose[4].
-
Broader Selectivity: There is currently a lack of publicly available data on the cross-reactivity of this compound against a broader panel of enzymes, such as other glycosidases, kinases, and proteases. Further research is required to establish a comprehensive selectivity profile.
Pan-Assay Interference Compounds (PAINS) Potential
Benzothiazole-containing compounds have been identified as potential Pan-Assay Interference Compounds (PAINS)[5][6]. PAINS are compounds that can appear as hits in high-throughput screens through non-specific mechanisms, leading to false-positive results[6]. It is crucial to perform secondary and orthogonal assays to validate the specific inhibitory activity of EMBT derivatives and rule out assay interference.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
Workflow for α-Glucosidase Inhibition Assay
Caption: General workflow for the in vitro α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (EMBT derivatives and comparators)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add different concentrations of the test compounds to the respective wells. Control wells should contain the enzyme and buffer without any inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro α-Amylase Inhibition Assay
This assay is used to assess the selectivity of the compounds by measuring their inhibitory effect on α-amylase.
Workflow for α-Amylase Inhibition Assay
Caption: General workflow for the in vitro α-amylase inhibition assay.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Test compounds (EMBT derivatives and comparators)
-
Phosphate buffer (pH 6.9)
-
Hydrochloric acid (HCl)
-
Iodine-potassium iodide solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the α-amylase enzyme, starch substrate, and test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add different concentrations of the test compounds to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding HCl.
-
Add the iodine-potassium iodide solution to all wells.
-
Measure the absorbance at 580 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway
Inhibition of Carbohydrate Digestion by α-Glucosidase Inhibitors
Caption: Mechanism of action of α-glucosidase inhibitors in carbohydrate digestion.
Conclusion
Derivatives of this compound represent a promising class of α-glucosidase inhibitors with the potential for potent activity. However, to advance these compounds in the drug discovery pipeline, a thorough investigation of their cross-reactivity and selectivity profile is imperative. Future studies should focus on:
-
Determining the IC50 values of a standardized panel of EMBT derivatives against both α-glucosidase and α-amylase to establish a clear selectivity index.
-
Screening lead EMBT compounds against a broad panel of enzymes, including other glycosidases, kinases, and proteases, to identify potential off-target activities.
-
Conducting appropriate counter-screens and orthogonal assays to definitively rule out the possibility of Pan-Assay Interference.
Addressing these knowledge gaps will provide a more complete picture of the therapeutic potential and safety profile of this compound derivatives as α-glucosidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Benchmarking the Performance of 6-Ethoxy-2-mercaptobenzothiazole Derivatives Against Known α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of a potent 6-ethoxy-2-mercaptobenzothiazole derivative against a library of known α-glucosidase inhibitors. The data presented is based on published in vitro experimental findings and aims to offer an objective benchmark for researchers engaged in the discovery and development of novel anti-diabetic agents.
Introduction to α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. This compound and its derivatives have emerged as a class of compounds with potential inhibitory activity against this enzyme. This guide benchmarks the performance of a representative derivative against a curated library of known α-glucosidase inhibitors to evaluate its relative potency.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a potent this compound derivative and a curated library of known α-glucosidase inhibitors against Saccharomyces cerevisiae α-glucosidase. A lower IC50 value indicates greater potency.
| Compound | Class | IC50 (µM) |
| This compound Derivative (Compound 7e) | Benzothiazole Derivative | 23.95 ± 0.038 [1] |
| Acarbose (Positive Control) | Pseudo-oligosaccharide | 634.21 ± 0.027[1] |
| 1-Deoxynojirimycin | Iminosugar | 52.02[2] |
| Quercetin | Flavonoid | 15 ± 3[3] |
| Luteolin | Flavonoid | 46 ± 6[3] |
| Apigenin | Flavonoid | 82 ± 6[3] |
| Nodakenetin | Coumarin | Potent inhibitor[4] |
| Butyl isobutyl phthalate | Phthalate | 38[4] |
| α-Glucosidase-IN-22 | Benzimidazole | 0.64[5] |
| Ursolic Acid | Triterpenoid | 1.10 µg/mL[6] |
| Rutin | Flavonoid Glycoside | 2.20 µg/mL[6] |
| Kaempferol | Flavonol | Potent inhibitor[7] |
Note: The IC50 value for the this compound derivative is for compound 7e as reported in the cited literature, which is a phenyl carbamoyl methoxy thiosemicarbazone derivative of the core structure. The IC50 values for other compounds are sourced from various publications and may have been determined under slightly different experimental conditions.
Experimental Protocols
The following is a representative experimental protocol for an in vitro α-glucosidase inhibition assay based on established methodologies.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (1 M)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in 100 mM phosphate buffer (pH 6.8).
-
Prepare various concentrations of the test compounds and acarbose by diluting with phosphate buffer. The final concentration of DMSO should not exceed 1%.
-
-
Assay in 96-Well Plate:
-
Add 20 µL of the α-glucosidase solution to each well.
-
Add 20 µL of the test compound solution at different concentrations to the respective wells. For the control wells, add 20 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 1 M sodium carbonate solution to all wells.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
α-Glucosidase Signaling Pathway in Carbohydrate Digestion
Caption: Simplified pathway of carbohydrate digestion by α-glucosidase and its inhibition.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Ethoxy-2-mercaptobenzothiazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 6-Ethoxy-2-mercaptobenzothiazole (CAS No. 120-53-6), a chemical commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Due to these properties, this compound is considered a hazardous waste. It is imperative that this chemical and its containers are disposed of in accordance with all applicable federal, state, and local regulations.
Quantitative Data Summary
For proper waste management and labeling, key quantitative and classification data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 120-53-6 | |
| Molecular Formula | C₉H₉NOS₂ | [1] |
| Molecular Weight | 211.30 g/mol | |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Signal Word | Warning | |
| WGK (Germany) | WGK 3 (highly hazardous for water) |
Detailed Disposal Protocol
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles or a face shield
-
Lab coat
-
Closed-toe shoes
Disposal Steps:
-
Waste Segregation:
-
Do NOT mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., unused chemical, contaminated labware, paper towels) should be collected separately from liquid waste.
-
-
Solid Waste Collection:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Liquid Waste Collection (if applicable):
-
If this compound is in a solution, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with both the chemical and the solvent.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Waste Container Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "120-53-6"
-
The specific hazards: "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation."
-
The accumulation start date.
-
The name and contact information of the generating laboratory/researcher.
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents and acids.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup and documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. In case of a spill or exposure, follow your laboratory's emergency response plan and seek immediate medical attention as required.
References
Personal protective equipment for handling 6-Ethoxy-2-mercaptobenzothiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Ethoxy-2-mercaptobenzothiazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 120-53-6
-
Molecular Formula: C₉H₉NOS₂
Hazard Summary: this compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4[1]
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced if contaminated or damaged.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or risk of significant exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[2][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
Designate a specific area for handling this compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or apron.
-
Don chemical safety goggles.
-
Wear the appropriate respiratory protection if dust generation is anticipated.
-
Put on nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
3. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
If transferring to a solution, add the solid to the solvent slowly to prevent splashing.
-
Close the container securely immediately after use.
4. Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and decontaminate all surfaces.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove eye protection and lab coat before leaving the laboratory.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
Solutions containing this chemical should be collected in a labeled, sealed, and appropriate liquid waste container. Do not pour down the drain.[2]
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Storage and Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
